molecular formula C17H29BF3NO4 B15285766 3-methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;2,2,2-trifluoroacetic acid

3-methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;2,2,2-trifluoroacetic acid

Cat. No.: B15285766
M. Wt: 379.2 g/mol
InChI Key: SRFQKJZNJYTMNI-UHFFFAOYSA-N
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Description

3-methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[61102,6]decan-4-yl)butan-1-amine;2,2,2-trifluoroacetic acid is a complex organic compound with a unique structure that includes a boron-containing tricyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;2,2,2-trifluoroacetic acid typically involves multiple steps. The key steps include the formation of the boron-containing tricyclic ring system and the subsequent attachment of the butan-1-amine group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize costs. Additionally, purification techniques such as crystallization or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are chosen based on the desired reaction pathway and product.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different boron-containing compounds, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;2,2,2-trifluoroacetic acid has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The boron-containing tricyclic ring system can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways and lead to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine: Lacks the trifluoroacetic acid component.

    2,2,2-trifluoroacetic acid: A simpler compound without the boron-containing tricyclic ring system.

Uniqueness

The uniqueness of 3-methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;2,2,2-trifluoroacetic acid lies in its combination of a boron-containing tricyclic ring system with a butan-1-amine group and trifluoroacetic acid. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it valuable in scientific research and industrial applications.

Properties

IUPAC Name

3-methyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)butan-1-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28BNO2.C2HF3O2/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;3-2(4,5)1(6)7/h9-13H,6-8,17H2,1-5H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFQKJZNJYTMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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